2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol
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Overview
Description
2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound with a unique structure that includes both amino and fluorinated alcohol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of hexafluoroacetone with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexafluoroacetone+2-(Dimethylamino)ethylamine→2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and fluorinated alcohol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with molecular targets through its amino and fluorinated alcohol groups. These interactions can influence various biochemical pathways and processes, making it a valuable compound for research in different fields.
Comparison with Similar Compounds
Similar Compounds
Dimethylethanolamine: Similar in structure but lacks the fluorinated groups.
2-(Dimethylamino)ethyl methacrylate: Contains similar amino groups but different functional groups.
2-Dimethylaminoethanol: Shares the dimethylamino group but has different overall structure.
Uniqueness
What sets 2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol apart is its combination of amino and highly electronegative fluorinated alcohol groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications.
Biological Activity
The compound 2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol (commonly referred to as HFIP) is a fluorinated alcohol that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its effects on prion diseases, its role in organic synthesis, and its potential therapeutic applications.
Biological Activity Overview
HFIP is primarily recognized for its ability to induce conformational changes in proteins. Notably, it has been shown to convert the β-sheet structure of prion proteins into α-helical forms, which is significant in the context of prion diseases such as Creutzfeldt-Jakob disease. The conversion process is crucial as it can potentially reduce the pathogenicity of misfolded proteins .
HFIP's mechanism involves:
- Protein Denaturation : HFIP exhibits strong protein-denaturing activity which disrupts the β-sheet structures of proteins. This leads to the formation of amorphous aggregates rather than fibrous structures typical of prion diseases .
- Cellular Effects : In ScN2a cells (a model for studying prion diseases), HFIP treatment resulted in a reduction of protease-resistant forms of prion proteins after 24 hours. The concentration range for effective inhibition was identified between 15 and 20 mM, with cytotoxic effects becoming significant beyond this range .
Case Studies and Research Findings
Several studies have explored HFIP's biological activity:
- Prion Disease Study :
- Synthesis and Application :
- Therapeutic Potential :
Data Tables
Study | Objective | Key Findings | Concentration Range |
---|---|---|---|
Prion Disease Study | Effect on PrP^Sc conformation | Reduced protease resistance observed | 15-20 mM |
Organic Synthesis | Role as solvent/catalyst | High yields in difluoromethylation reactions | Variable (up to 2 equivalents) |
Therapeutic Potential | CNS penetration | Effective at crossing blood-brain barrier | Not specified |
Properties
CAS No. |
26799-34-8 |
---|---|
Molecular Formula |
C7H12F6N2O |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C7H12F6N2O/c1-15(2)4-3-14-5(16,6(8,9)10)7(11,12)13/h14,16H,3-4H2,1-2H3 |
InChI Key |
JUWVRBZHGIMTGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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